

# Lrrk2-IN-14: Inducing LRRK2 Dephosphorylation for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lrrk2-IN-14 |           |
| Cat. No.:            | B15581637   | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic forms of the disease. Increased LRRK2 kinase activity is considered a key pathogenic event, making it a prime target for therapeutic intervention. **Lrrk2-IN-14** is a potent and orally active inhibitor of LRRK2 kinase activity. A key pharmacodynamic marker of LRRK2 inhibition in cellular and in vivo models is the dephosphorylation of LRRK2 at a cluster of serine residues, most notably Serine 935 (pS935). This dephosphorylation event serves as a reliable biomarker for assessing the engagement of LRRK2 by inhibitors like **Lrrk2-IN-14**.

These application notes provide detailed protocols and quantitative data for utilizing **Lrrk2-IN-14** to induce LRRK2 dephosphorylation, a critical step in preclinical research and drug development for Parkinson's disease.

#### **Mechanism of Action**

**Lrrk2-IN-14**, like other type I LRRK2 kinase inhibitors, targets the ATP-binding site of the kinase domain. Inhibition of LRRK2's catalytic activity leads to a rapid and robust







dephosphorylation at several key serine residues, including Ser910, Ser935, Ser955, and Ser973. This dephosphorylation is thought to be mediated by protein phosphatase 1 (PP1).

The phosphorylation of Ser910 and Ser935 is crucial for the interaction of LRRK2 with 14-3-3 proteins. This interaction is believed to maintain LRRK2 in a diffuse cytoplasmic localization. Upon inhibitor-induced dephosphorylation, the binding of 14-3-3 proteins is disrupted, leading to a conformational change in LRRK2 and its accumulation into cytoplasmic, skein-like inclusions. Furthermore, dephosphorylation can trigger the ubiquitination and subsequent proteasomal degradation of LRRK2. Therefore, monitoring the phosphorylation status of LRRK2 at Ser935 is a widely accepted cellular readout for LRRK2 kinase inhibitor activity.

## **Quantitative Data**

The following table summarizes the quantitative data for **Lrrk2-IN-14** and other relevant LRRK2 inhibitors. This data is essential for designing experiments and interpreting results.



| Compoun<br>d   | Target            | Assay<br>Type        | IC50             | Cell Line <i>l</i><br>System      | Notes                                            | Referenc<br>e |
|----------------|-------------------|----------------------|------------------|-----------------------------------|--------------------------------------------------|---------------|
| Lrrk2-IN-14    | LRRK2<br>(G2019S) | Cellular<br>Activity | 6.3 nM           | Not<br>specified                  | Orally active and blood-brain barrier permeable. | _             |
| LRRK2-IN-<br>1 | LRRK2<br>(WT)     | Biochemic<br>al      | 13 nM            | In vitro                          |                                                  |               |
| LRRK2-IN-      | LRRK2<br>(G2019S) | Biochemic<br>al      | 6 nM             | In vitro                          | _                                                |               |
| MLi-2          | LRRK2             | Cellular<br>(pRab10) | 1 nM             | Mouse<br>Embryonic<br>Fibroblasts | Potent and selective.                            |               |
| GNE-7915       | LRRK2             | In vivo              | Not<br>specified | R1441G<br>mutant<br>mice          | Brain-<br>penetrant.                             |               |
| H-1152         | LRRK2             | Cellular<br>(pS935)  | ~10-30 μM        | Swiss 3T3<br>cells                | Induces<br>complete<br>dephospho<br>rylation.    | -             |
| Sunitinib      | LRRK2             | Cellular<br>(pS935)  | ~3-10 µM         | Swiss 3T3<br>cells                | Induces<br>complete<br>dephospho<br>rylation.    | -             |

# **Signaling Pathway and Experimental Workflow**

To visualize the key molecular events and the experimental process, the following diagrams are provided in the DOT language for Graphviz.









Click to download full resolution via product page







 To cite this document: BenchChem. [Lrrk2-IN-14: Inducing LRRK2 Dephosphorylation for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581637#lrrk2-in-14-for-inducing-lrrk2-dephosphorylation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com